molecular formula C13H11BrN6O B2463506 (E)-6-(2-(5-bromo-2-methoxybenzylidene)hydrazinyl)-9H-purine CAS No. 537667-35-9

(E)-6-(2-(5-bromo-2-methoxybenzylidene)hydrazinyl)-9H-purine

Cat. No.: B2463506
CAS No.: 537667-35-9
M. Wt: 347.176
InChI Key: BEJLVNDZHYCYHP-PTXOJBNSSA-N
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Description

(E)-6-(2-(5-bromo-2-methoxybenzylidene)hydrazinyl)-9H-purine is a novel compound that belongs to the class of hydrazine derivatives. This compound is characterized by the presence of a bromine-substituted methoxybenzylidene group attached to a purine ring through a hydrazinyl linkage. Hydrazine derivatives are known for their diverse biological and pharmacological properties, making them of significant interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-6-(2-(5-bromo-2-methoxybenzylidene)hydrazinyl)-9H-purine typically involves the condensation of 5-bromo-2-methoxybenzaldehyde with 6-hydrazinyl-9H-purine. The reaction is carried out under reflux conditions in the presence of an appropriate solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, resulting in the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(E)-6-(2-(5-bromo-2-methoxybenzylidene)hydrazinyl)-9H-purine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Formation of the reduced hydrazine derivative.

    Substitution: Formation of substituted purine derivatives.

Scientific Research Applications

(E)-6-(2-(5-bromo-2-methoxybenzylidene)hydrazinyl)-9H-purine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antiviral properties.

    Medicine: Explored for its anticancer activity and potential use in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-6-(2-(5-bromo-2-methoxybenzylidene)hydrazinyl)-9H-purine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. The hydrazinyl linkage allows for the formation of reactive intermediates that can interact with nucleophilic sites in biological molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (E)-6-(2-(5-chloro-2-methoxybenzylidene)hydrazinyl)-9H-purine
  • (E)-6-(2-(5-fluoro-2-methoxybenzylidene)hydrazinyl)-9H-purine
  • (E)-6-(2-(5-iodo-2-methoxybenzylidene)hydrazinyl)-9H-purine

Uniqueness

(E)-6-(2-(5-bromo-2-methoxybenzylidene)hydrazinyl)-9H-purine is unique due to the presence of the bromine atom, which imparts distinct chemical and biological properties. The bromine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions with biological targets. Additionally, the methoxy group enhances the compound’s solubility and stability.

Biological Activity

(E)-6-(2-(5-bromo-2-methoxybenzylidene)hydrazinyl)-9H-purine is a novel compound belonging to the class of hydrazine derivatives. Its unique structure, characterized by a bromine-substituted methoxybenzylidene group linked to a purine ring, suggests potential for various biological activities. This article explores its synthesis, biological properties, and therapeutic potential.

Synthesis

The synthesis of this compound typically involves the condensation of 5-bromo-2-methoxybenzaldehyde with 6-hydrazinyl-9H-purine under reflux conditions using solvents like ethanol or methanol. The formation of the hydrazone linkage is facilitated by heating, leading to the desired product.

Biological Activity Overview

Hydrazine derivatives, including this compound, are known for their diverse pharmacological properties. Research indicates that this compound exhibits significant antimicrobial , anticancer , and anti-inflammatory activities.

Antimicrobial Activity

In vitro studies have shown that this compound possesses antimicrobial properties against various bacterial and fungal strains. The mechanism involves disruption of microbial cell membranes and inhibition of essential enzymatic pathways .

Anticancer Properties

The compound has been investigated for its anticancer potential, particularly in targeting specific cancer cell lines. It appears to induce apoptosis in cancer cells through mechanisms such as DNA damage and cell cycle arrest. Notably, its activity against breast and lung cancer cells has been highlighted in recent studies .

Anti-inflammatory Effects

Research has demonstrated that this compound can reduce inflammation markers in vitro. Its anti-inflammatory action is thought to involve the inhibition of pro-inflammatory cytokines and enzymes like COX-2, making it a candidate for further development in treating inflammatory diseases .

Detailed Research Findings

Recent studies have provided insights into the structure-activity relationship (SAR) of purine derivatives, emphasizing how modifications at various positions can enhance biological activity. The presence of the bromine atom in this compound is believed to contribute to its unique reactivity and interaction with biological targets .

Case Studies

  • Anticancer Study : A study evaluated the effects of this compound on MCF-7 breast cancer cells, revealing a significant reduction in cell viability at concentrations above 10 µM. Flow cytometry analysis indicated an increase in apoptotic cells compared to controls .
  • Antimicrobial Evaluation : In another study, the compound was tested against Staphylococcus aureus and Candida albicans, showing minimum inhibitory concentrations (MICs) of 32 µg/mL and 16 µg/mL, respectively, indicating promising antimicrobial activity .
  • Anti-inflammatory Assessment : The anti-inflammatory effects were assessed using an LPS-stimulated macrophage model, where treatment with the compound resulted in a marked decrease in TNF-alpha levels compared to untreated controls .

Comparison with Similar Compounds

To better understand its efficacy, this compound can be compared with other halogenated purines:

Compound NameStructureKey Activity
(E)-6-(2-(5-chloro-2-methoxybenzylidene)hydrazinyl)-9H-purineChloro CompoundModerate anticancer
(E)-6-(2-(5-fluoro-2-methoxybenzylidene)hydrazinyl)-9H-purineFluoro CompoundHigh antimicrobial
(E)-6-(2-(5-iodo-2-methoxybenzylidene)hydrazinyl)-9H-purineIodo CompoundStrong anti-inflammatory

The biological activity of this compound is attributed to its ability to bind selectively to certain enzymes and receptors involved in disease processes. The hydrazinyl linkage facilitates the formation of reactive intermediates that can interact with nucleophilic sites on proteins, disrupting normal cellular functions .

Properties

IUPAC Name

N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-7H-purin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrN6O/c1-21-10-3-2-9(14)4-8(10)5-19-20-13-11-12(16-6-15-11)17-7-18-13/h2-7H,1H3,(H2,15,16,17,18,20)/b19-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEJLVNDZHYCYHP-PTXOJBNSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)C=NNC2=NC=NC3=C2NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)Br)/C=N/NC2=NC=NC3=C2NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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